4-Bromo-3-fluoro-2-methylphenylisothiocyanate

Vue d'ensemble

Description

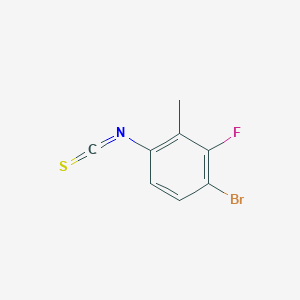

4-Bromo-3-fluoro-2-methylphenylisothiocyanate is an organic compound with the molecular formula C8H5BrFNS and a molecular weight of 246.1 g/mol . This compound is primarily used in proteomics research and is known for its solid physical state . It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with bromine, fluorine, and methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 4-Bromo-3-fluoro-2-methylaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

Starting Material: 4-Bromo-3-fluoro-2-methylaniline

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Temperature: Room temperature

Reaction Time: Several hours

The reaction proceeds with the formation of the isothiocyanate group, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The electrophilic isothiocyanate group (-NCS) undergoes nucleophilic attack, enabling diverse derivatizations:

Table 1: Key Reaction Pathways and Outcomes

Halogen-Specific Reactivity

The bromine and fluorine substituents enable further functionalization:

-

Bromine : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis, 80°C) to extend aromatic systems

-

Fluorine : Stabilizes electron-deficient intermediates, facilitating regioselective electrophilic substitutions (e.g., nitration at the 5-position)

Mechanistic Insights

-

Nucleophilic attack : The thiocarbonyl sulfur in -NCS acts as a soft nucleophile acceptor, with reaction rates influenced by solvent polarity and substituent electronic effects

-

Steric effects : The 2-methyl group directs reactions to the para position relative to the bromine atom, as observed in Ullmann-type couplings

Stability and Side Reactions

-

Hydrolysis : Slow decomposition in aqueous media (t₁/₂ ≈ 72 hr at pH 7) to form 4-bromo-3-fluoro-2-methylaniline and COS gas

-

Photoreactivity : UV exposure induces C-Br bond cleavage, necessitating storage in amber vials

This compound’s multifunctional reactivity makes it valuable for synthesizing biologically active molecules and materials science intermediates. Further studies optimizing coupling efficiencies under green chemistry conditions are warranted .

Applications De Recherche Scientifique

Proteomics Research

4-Bromo-3-fluoro-2-methylphenylisothiocyanate is utilized as a reagent for labeling and identifying proteins in complex mixtures. The isothiocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as amino groups. This property makes it valuable for proteomic studies where precise protein identification and quantification are essential.

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery and development, particularly as a lead compound for designing enzyme inhibitors. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at specific diseases .

Biological Studies

In biological research, this compound is employed to modify biomolecules and study biochemical pathways. The reactivity of the isothiocyanate group facilitates investigations into cellular mechanisms, including apoptosis and enzyme activity modulation .

Industrial Applications

The compound is also used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its unique functional groups contribute to its utility in creating more complex organic molecules.

Enzyme Inhibition Studies

In enzyme inhibition studies, this compound has shown potential as a tool for investigating enzyme activity. Its ability to covalently modify active site residues allows researchers to explore the mechanisms of enzyme function and inhibition, providing insights into metabolic pathways relevant to disease states .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3-fluoro-2-methylphenylisothiocyanate | Chlorine instead of bromine | Different halogen may affect reactivity |

| 4-Bromo-3-chloro-2-methylphenylisothiocyanate | Contains both bromine and chlorine | Potential for dual reactivity |

| This compound | Bromine and fluorine substitutions | High reactivity due to isothiocyanate |

Mécanisme D'action

The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups on proteins, leading to the modification of protein structure and function. This reactivity makes it a valuable tool in proteomics research for labeling and identifying proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-3-fluoro-2-methylaniline: A precursor in the synthesis of 4-Bromo-3-fluoro-2-methylphenylisothiocyanate.

4-Bromo-3-(trifluoromethyl)aniline: Another substituted aniline with similar reactivity but different substituents.

3-Fluoro-4-bromophenol: A phenolic compound with similar halogen substitutions.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the isothiocyanate functional group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various research applications.

Activité Biologique

4-Bromo-3-fluoro-2-methylphenylisothiocyanate (BFM) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of BFM, focusing on its mechanisms of action, potential applications, and relevant case studies.

BFM is classified as an isothiocyanate, characterized by the presence of a bromine atom at the para position and a fluorine atom at the meta position relative to the isothiocyanate functional group. Its molecular formula is , with a molecular weight of approximately 246.10 g/mol. The unique structural features contribute to its reactivity and potential applications in organic synthesis and biological studies.

Mechanisms of Biological Activity

1. Anticancer Properties:

BFM has been shown to exhibit notable anticancer properties, primarily through the induction of apoptosis in cancer cells. The isothiocyanate functional group interacts with various biomolecules, leading to cellular stress responses and programmed cell death. Preliminary studies suggest that BFM may influence key signaling pathways involved in cell growth and apoptosis, although detailed mechanisms remain under investigation.

2. Antimicrobial Activity:

Research indicates that BFM possesses antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. Compounds containing isothiocyanate groups have been documented to exhibit activity against various bacterial strains, suggesting potential therapeutic uses in treating infections.

3. Interaction with Proteins:

BFM can form covalent bonds with nucleophilic sites on proteins, particularly thiol groups in cysteine residues. This interaction leads to the formation of stable thiourea adducts, which can alter protein function and activity. Such modifications can inhibit enzyme activity, potentially disrupting critical cellular processes.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that BFM significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis induction. The results indicated that BFM could serve as a lead compound for developing novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In vitro testing showed that BFM exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research Applications

BFM's unique properties make it valuable for various research applications:

- Organic Synthesis: BFM serves as a building block for synthesizing more complex organic molecules.

- Chemical Research: Its reactivity towards nucleophiles aids in studying reaction mechanisms and developing new synthetic methodologies.

- Biological Studies: Understanding BFM's interactions with biological molecules is essential for elucidating its mechanisms of action and potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of BFM compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H7BrFNCS | Notable anticancer and antimicrobial properties |

| 4-Chloro-3-fluoro-2-methylphenylisothiocyanate | C9H7ClFNCS | Different halogen may affect reactivity |

| 4-Bromo-3-chloro-2-methylphenylisothiocyanate | C9H7BrClNCS | Potential for dual reactivity |

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTVGZLBQPJEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650221 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-39-5 | |

| Record name | 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.